molecular formula C28H24O6 B12209831 ethyl 4-({7-[(4-ethenylbenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

ethyl 4-({7-[(4-ethenylbenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B12209831
M. Wt: 456.5 g/mol
InChI Key: AUXNGKMAKZYHJY-UHFFFAOYSA-N
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Description

Ethyl 4-({7-[(4-ethenylbenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromen-4-one (coumarin) derivative characterized by a 4-oxo-4H-chromen-3-yl core substituted at the 7-position with a 4-ethenylbenzyloxy group and at the 3-position with an ethyl benzoate moiety. Chromen-4-one derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

Molecular Formula

C28H24O6

Molecular Weight

456.5 g/mol

IUPAC Name

ethyl 4-[7-[(4-ethenylphenyl)methoxy]-2-methyl-4-oxochromen-3-yl]oxybenzoate

InChI

InChI=1S/C28H24O6/c1-4-19-6-8-20(9-7-19)17-32-23-14-15-24-25(16-23)33-18(3)27(26(24)29)34-22-12-10-21(11-13-22)28(30)31-5-2/h4,6-16H,1,5,17H2,2-3H3

InChI Key

AUXNGKMAKZYHJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({7-[(4-ethenylbenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate can be achieved through a multi-step process involving several key reactions:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic conditions.

    Introduction of the Ethenylbenzyl Group: The ethenylbenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide and a strong base such as sodium hydride.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with ethyl 4-hydroxybenzoate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({7-[(4-ethenylbenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), anhydrous conditions.

    Substitution: Benzyl halides, strong bases (e.g., sodium hydride), polar aprotic solvents (e.g., dimethyl sulfoxide).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits significant biological activity, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that compounds similar to ethyl 4-({7-[(4-ethenylbenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate possess anticancer properties. For instance, studies have shown that derivatives of chromenone can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's structure suggests interactions with inflammatory pathways, indicating potential applications in treating inflammatory diseases. Research has shown that similar compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Agricultural Applications

The compound may also have applications in agriculture, particularly as a pesticide or herbicide:

Pesticidal Activity

Studies have indicated that derivatives of chromenone exhibit insecticidal properties, making them suitable for agricultural applications as natural pesticides. The ability to target specific pests while minimizing harm to beneficial insects is a significant advantage .

Plant Growth Regulators

Research has explored the use of such compounds as plant growth regulators, enhancing growth and yield in various crops. These compounds can influence plant metabolism and development, promoting healthier plants .

Material Sciences

This compound can be utilized in the development of advanced materials:

Polymer Chemistry

The compound's reactive functional groups allow it to be incorporated into polymers, potentially enhancing their properties such as UV resistance and mechanical strength. This application is particularly relevant in the production of coatings and films .

Photovoltaic Materials

Research has suggested that chromenone derivatives can be used in organic photovoltaic cells due to their ability to absorb light and convert it into energy efficiently .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro using derivatives of chromenone.
Antimicrobial PropertiesShowed effectiveness against multiple bacterial strains, suggesting potential for new antibiotic development.
Agricultural ApplicationHighlighted the insecticidal properties of chromenone derivatives, indicating effectiveness against common agricultural pests.

Mechanism of Action

The mechanism of action of ethyl 4-({7-[(4-ethenylbenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 4-({7-[(4-ethenylbenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate with structurally related chromen-4-one derivatives. Key differences in substituents, molecular weights, and functional groups are highlighted:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at Position 7 Key Properties/Applications Reference
This compound (Target Compound) C27H24O6 (estimated) ~444.48 (estimated) 4-Ethenylbenzyloxy Hypothesized reactivity due to vinyl group; potential for photochemical applications. N/A
Ethyl 4-({7-[(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxochromen-3-yl}oxy)benzoate C27H22O8 474.46 2-(4-Methoxyphenyl)-2-oxoethoxy Enhanced electron-withdrawing effects from methoxy group; used in crystallography studies.
Methyl 4-({7-[2-(allyloxy)-2-oxoethoxy]-2-methyl-4-oxochromen-3-yl}oxy)benzoate C23H20O8 424.40 2-(Allyloxy)-2-oxoethoxy Allyl group may confer higher solubility; explored in synthetic organic chemistry.
Ethyl 4-({7-hydroxy-2-methyl-8-(4-methylpiperazin-1-yl)methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate C25H28N2O6 464.50 Hydroxy and 4-methylpiperazinylmethyl Bioactive; potential CNS applications due to piperazine moiety.
Ethyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate C22H20O6 380.39 2-Methylprop-2-enyloxy Lower molecular weight; potential for polymerization due to unsaturated side chain.
Methyl 4-[7-(2-methoxy-2-oxoethoxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate C22H18O8 410.38 2-Methoxy-2-oxoethoxy Ester-rich structure; investigated in material science for esterase-sensitive delivery systems.

Structural and Functional Analysis:

Substituent Effects on Reactivity: The 4-ethenylbenzyloxy group in the target compound introduces a reactive vinyl moiety, which contrasts with the methoxy (electron-donating) or allyloxy (electron-neutral) groups in analogs . This may enhance susceptibility to electrophilic addition or photochemical reactions.

Molecular Weight and Bioactivity: Higher molecular weight compounds (e.g., 474.46 g/mol in ) often show reduced bioavailability but increased binding affinity in protein-ligand interactions.

Crystallographic and Synthetic Insights :

  • Derivatives like those in and were refined using SHELXL , confirming planar chromen-4-one cores with substituent-dependent packing patterns.
  • Synthetic routes for analogs often involve microwave-assisted multicomponent reactions (e.g., ), which could be adapted for the target compound.

Limitations and Contradictions:

  • No direct data on the target compound’s crystallography or bioactivity were found in the evidence. Properties are inferred from analogs.
  • Substituents like methoxy or allyloxy groups may confer stability (e.g., ), whereas the ethenyl group could increase instability under UV light.

Biological Activity

Ethyl 4-({7-[(4-ethenylbenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C22H24O5
Molecular Weight: 368.43 g/mol
CAS Number: 15121-89-8

The compound features a chromenone structure, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Antioxidant Activity

Research indicates that compounds with chromenone structures exhibit significant antioxidant activity. This compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

Several studies have highlighted the anticancer potential of chromenone derivatives. This compound has demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases .

Case Studies

  • Study on Antioxidant Activity
    A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations, demonstrating its efficacy as an antioxidant agent .
  • Anticancer Activity Against Breast Cancer Cells
    In a recent study, the compound was tested against MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
  • Inhibition of Inflammatory Mediators
    Another investigation focused on its anti-inflammatory effects in RAW 264.7 macrophages, where it was found to significantly reduce the secretion of TNF-alpha and IL-6 upon stimulation with LPS .

Data Table: Summary of Biological Activities

Biological Activity Effect Observed Reference
AntioxidantScavenging of free radicals
AnticancerCytotoxicity in MCF-7 cells
Anti-inflammatoryInhibition of TNF-alpha production

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